[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-
Description
[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- (hereafter referred to by its full systematic name) is a sulfonated diamine monomer extensively utilized in the synthesis of sulfonated polyimides (SPIs) for advanced applications, particularly in proton exchange membranes (PEMs) for fuel cells . Its structure comprises a biphenyl core with sulfonic acid groups at the 3,3'-positions and 4-aminophenoxy substituents at the 4,4'-positions. This configuration imparts high proton conductivity, thermal stability, and solubility in polar aprotic solvents like m-cresol . The compound is synthesized via sulfonation and subsequent functionalization steps, enabling precise control over ion-exchange capacity (IEC) and membrane morphology .
Properties
CAS No. |
500295-67-0 |
|---|---|
Molecular Formula |
C24H20N2O8S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-5-[4-(4-aminophenoxy)-3-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H20N2O8S2/c25-17-3-7-19(8-4-17)33-21-11-1-15(13-23(21)35(27,28)29)16-2-12-22(24(14-16)36(30,31)32)34-20-9-5-18(26)6-10-20/h1-14H,25-26H2,(H,27,28,29)(H,30,31,32) |
InChI Key |
DXBNPCQFURHJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- involves a multi-step process:
Condensation Reaction: Under nitrogen protection, biphenyl diphenol and p-nitrophenyl chloride are used as raw materials. A salt-forming agent and a strong polar aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours.
Reduction Reaction: The resulting 4,4’-bis(4-nitrophenoxy)biphenyl is subjected to a reduction reaction using organic amine, nickel, and an ester organic solvent under nitrogen protection.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-selectivity catalysts and optimized reaction conditions ensures high yield and product quality, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel catalysts and organic amines are typically used for reduction reactions.
Substitution: Strong polar aprotic solvents and appropriate nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Inhibits enzymes such as Flk-1 (VEGFR2) by binding to their active sites, preventing their normal function.
Receptor Blocking: Blocks receptors like Tie-2 and Flt-1, interfering with signal transduction pathways.
Polymer Formation: Acts as a monomer in polymerization reactions, forming high-performance polymers with unique properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Configurational Variants
The compound is compared with its isomers and analogs, which differ in sulfonic acid/amine group positions or backbone geometry:
Key Findings:
- Positional Isomerism: The 3,3'-sulfonic acid configuration in [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- provides superior proton conductivity compared to mBAPBDS (meta-aminophenoxy) but lower water uptake than oBAPBDS (nonlinear 5,5'-sulfonic acid) .
- Backbone Rigidity: ODADS-based SPIs exhibit higher thermal stability (>320°C) due to ether linkages but lower IEC (1.2–1.6 meq/g) compared to [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- (IEC: 1.8–2.2 meq/g) .
- Fluorene vs. Biphenyl : BAPFDS-based membranes demonstrate proton conductivities exceeding 0.15 S/cm, rivaling Nafion® 117, but require complex sulfonation steps .
Performance in Cross-Linked Membranes
When used as a cross-linker in sulfonated poly(ether sulfone) (SPES), [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- forms membranes (e.g., CPES-100) with methanol permeability <1.5 × 10⁻⁷ cm²/s, comparable to Nafion® 117, while maintaining proton conductivity >0.12 S/cm . In contrast, ODADS-based membranes show lower methanol resistance due to their flexible ether linkages .
Research Findings and Industrial Relevance
Water Stability: Copolymerization of [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- with oBAPBDS significantly improves water stability, retaining >90% mechanical strength after 1,000 hours at 80°C .
Alkali Recovery : Blending its derivative (DSBPB) with sulfonated poly(2,6-dimethyl-1,4-phenylene oxide) (SPPO) achieves dialysis coefficients of 0.00814 m/h for NaOH recovery, outperforming traditional SPPO membranes .
Oxidative Stability: Fenton’s reagent tests show [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)--based SPIs retain >85% weight after 72 hours, superior to BDSA-based SPIs (<60%) .
Biological Activity
[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- is a chemical compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 392.43 g/mol
- CAS Number : 117-61-3
The compound exhibits biological activity primarily through its interaction with various biological targets. Its sulfonic acid groups and amino functionalities contribute to its solubility and reactivity in biological systems. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes, including dipeptidyl peptidase IV (DPP IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cells .
- Cell Proliferation Modulation : Studies suggest that it can influence cell proliferation pathways, making it a candidate for further investigation in cancer research .
Biological Activity Data
The following table summarizes the biological activities reported for [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-:
| Activity | Effect | Reference |
|---|---|---|
| DPP IV Inhibition | Moderate inhibition | |
| Antioxidant Activity | Significant free radical scavenging | |
| Cytotoxicity in Cancer Cells | Induces apoptosis in specific lines |
Case Study 1: DPP IV Inhibition
A study investigated the DPP IV inhibitory activity of various derivatives of biphenyl compounds. The results indicated that modifications at the amino and sulfonic acid positions significantly affected the inhibitory potency. The compound under review showed moderate inhibition compared to standard inhibitors like sitagliptin .
Case Study 2: Antioxidant Properties
In vitro studies demonstrated that [1,1'-Biphenyl]-3,3'-disulfonic acid could effectively scavenge reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This property was evaluated using several assays including DPPH and ABTS radical scavenging tests .
Case Study 3: Cytotoxic Effects
Research on the cytotoxic effects of this compound on various cancer cell lines revealed that it could induce apoptosis through the activation of caspases. This suggests its potential role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
